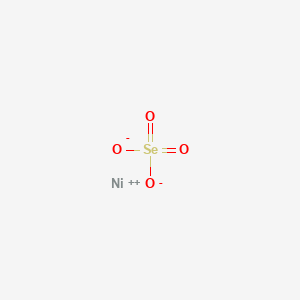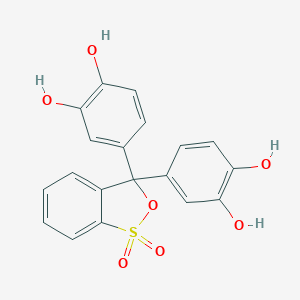
Ytterbium(III) perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Near-Infrared Fluorophores for Living Cell Imaging
Ytterbium(III) complexes have been used as near-infrared fluorophores for living cell imaging . These complexes display high NIR luminescence and have higher stabilities and prolonged decay lifetimes compared to their counterparts . They have been used as biological optical probes in both steady-state imaging and time-resolved fluorescence lifetime imaging .
In Vivo NIR-II Whole Body Bioimaging
Water-soluble Ytterbium(III) molecular probes have been used in in vivo NIR-II whole body bioimaging . One of the Yb(III) complexes, Yb-2, was successfully applied in high resolution non-invasive whole body, vasculature and lymph node imaging of small animals .
Fluorescence-Guided Sentinel Lymph Node Surgery
The Yb-2 complex has also been used in fluorescence-guided sentinel lymph node surgery . This shows the prospective application of lanthanide complexes as molecular probes in NIR-II whole body bioimaging and surgical operation .
Source for Gamma Rays
Ytterbium can be used as a source for gamma rays . This can be useful in various scientific and medical applications where gamma rays are required.
Doping of Stainless Steel
Ytterbium is used for the doping of stainless steel . This can enhance the properties of the steel, making it more suitable for certain applications.
Stress Gauges
Ytterbium’s electrical resistivity rises under stress, making it very useful for stress gauges . These gauges can measure the deformation of the ground in the event of an earthquake .
Perchlorate Reduction Pathway
Ytterbium(III) perchlorate can be used in a perchlorate reduction pathway . This would enable certain organisms to lower perchlorate levels and produce oxygen .
Safety and Hazards
Ytterbium(III) perchlorate is considered hazardous. It may cause fire or explosion as it is a strong oxidizer. It also causes skin irritation and serious eye irritation. It may cause respiratory irritation .
Relevant Papers One relevant paper discusses the design and synthesis of biocompatible Yb3+ complexes for near-infrared (NIR) living cell imaging . Another paper discusses the human health effects of perchlorate, indicating that perchlorate pollution is still a relevant and prevailing topic .
Mechanism of Action
Target of Action
Ytterbium(III) perchlorate, a rare earth perchlorate compound , primarily targets biological macromolecules such as DNA and BSA (Bovine Serum Albumin) . The interaction site of the ytterbium complex on BSA is site III .
Mode of Action
The ytterbium complex exhibits a high propensity for interaction with BSA and DNA via hydrophobic interactions and van der Waals forces . This interaction is determined using various techniques including absorption spectroscopy, fluorescence spectroscopy, circular dichroism studies, viscosity experiments (only in the case of DNA), and competitive experiments .
Biochemical Pathways
The ytterbium complex displays efficient DNA cleavage in the presence of hydrogen peroxide . This suggests that the compound may affect the DNA replication pathway, leading to potential antimicrobial and anticancer effects .
Result of Action
The ytterbium complex has shown promising antibacterial activity and cytotoxicity in MCF-7 and A-549 cell lines . The cytotoxic activity of the Ytterbium(III) complex was increased when encapsulated with nanocarriers . This suggests that the compound could potentially be used as a novel anticancer and antimicrobial agent .
Action Environment
Ytterbium(III) perchlorate is typically stored at room temperature . Environmental factors such as temperature and the presence of other compounds (e.g., hydrogen peroxide) can influence the compound’s action, efficacy, and stability
properties
IUPAC Name |
ytterbium(3+);triperchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClHO4.Yb/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUCZZRGYSITMV-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Yb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3O12Yb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium(III) perchlorate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the coordination environment of Ytterbium(III) perchlorate when complexed with the Schiff base ligand 4,10-Bis[2-(2-oxidobenzylideneamino-κ2N,O)benzyl]-1,7-dioxa-4,10-diazacyclododecane?
A1: In the crystal structure of the complex formed between Ytterbium(III) perchlorate and the aforementioned Schiff base ligand, the Ytterbium(III) ion coordinates with eight atoms. [, ] The ligand acts in a dianionic, tetradentate fashion, providing four oxygen atoms and four nitrogen atoms for coordination. This creates a distorted square antiprism geometry around the Ytterbium(III) ion. []
Q2: How does the structure of the Schiff base ligand influence the stereochemistry of the Ytterbium(III) complex?
A2: The Schiff base ligand adopts a syn conformation in the complex, meaning both pendant arms are positioned on the same side of the central macrocyclic ring. [] This arrangement, coupled with the inherent chirality of the ligand's conformation, leads to the formation of enantiomeric pairs of diastereoisomers, specifically Δ(λλλλ) and Λ(δδδδ). []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














